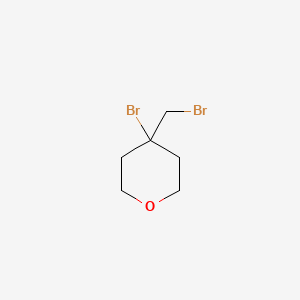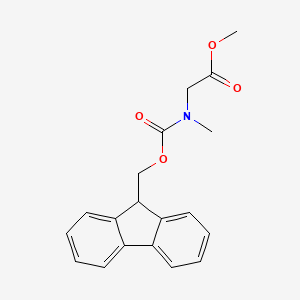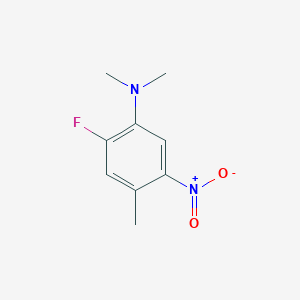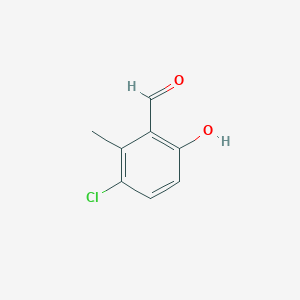
3-Chloro-6-hydroxy-2-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-hydroxy-2-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H7ClO2. This compound is characterized by the presence of a chloro group, a hydroxy group, and a methyl group attached to a benzene ring, along with an aldehyde functional group. It is used in various chemical syntheses and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Chloro-6-hydroxy-2-methylbenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 2-hydroxy-3-methylbenzaldehyde. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-6-hydroxy-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-6-hydroxy-2-methylbenzoic acid.
Reduction: 3-Chloro-6-hydroxy-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-6-hydroxy-2-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, fragrances, and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-6-hydroxy-2-methylbenzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations. In pharmaceutical applications, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-2-hydroxy-6-methylbenzaldehyde
- 3-Chloro-4-methoxybenzaldehyde
- 3-Methylsalicylaldehyde
Uniqueness
3-Chloro-6-hydroxy-2-methylbenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and hydroxy groups on the benzene ring allows for diverse chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C8H7ClO2 |
|---|---|
Poids moléculaire |
170.59 g/mol |
Nom IUPAC |
3-chloro-6-hydroxy-2-methylbenzaldehyde |
InChI |
InChI=1S/C8H7ClO2/c1-5-6(4-10)8(11)3-2-7(5)9/h2-4,11H,1H3 |
Clé InChI |
DBMDFPYKZIKDGX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1C=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



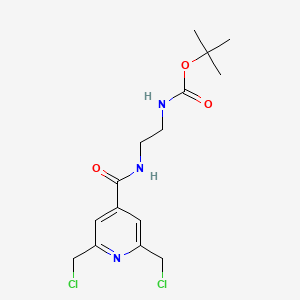
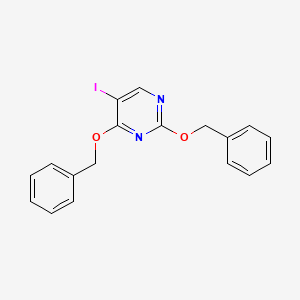
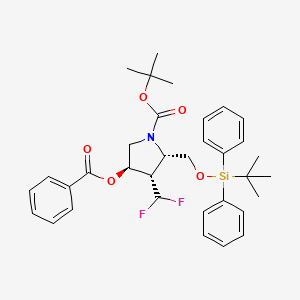
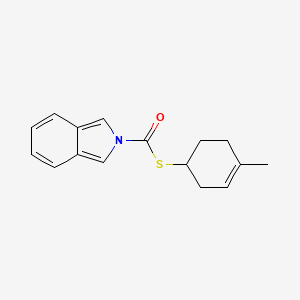
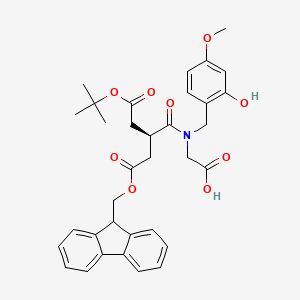
![Isoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 3-cyclopropyl-5,7-dimethyl-(9CI)](/img/structure/B13099631.png)
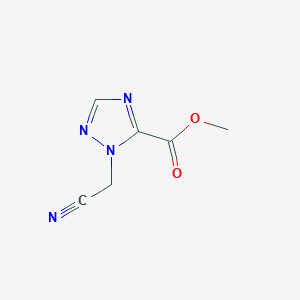

![7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B13099646.png)
